4-Chloro-3-nitropyridine-2,6-diamine chemical structure and molecular weight
4-Chloro-3-nitropyridine-2,6-diamine chemical structure and molecular weight
An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine
A Note on the Subject Compound: This guide focuses on the chemical properties and applications of 4-Chloro-2,6-dimethyl-3-nitropyridine . Initial research on the requested "4-Chloro-3-nitropyridine-2,6-diamine" did not yield sufficient data for a comprehensive technical whitepaper. However, 4-Chloro-2,6-dimethyl-3-nitropyridine presents a structurally significant and well-documented alternative, offering valuable insights for researchers, scientists, and drug development professionals in the field of heterocyclic chemistry.
Section 1: Executive Summary
4-Chloro-2,6-dimethyl-3-nitropyridine is a halogenated and nitrated pyridine derivative. Its unique substitution pattern, featuring a chloro group at the 4-position, a nitro group at the 3-position, and two methyl groups at the 2- and 6-positions, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating methyl groups, creates a nuanced electronic environment within the pyridine ring. This electronic landscape dictates its reactivity and makes it a valuable building block for the synthesis of more complex heterocyclic compounds, particularly in the realms of medicinal chemistry and materials science. This guide provides a detailed overview of its chemical structure, molecular weight, physicochemical properties, and potential applications.
Section 2: Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Chloro-2,6-dimethyl-3-nitropyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-2,6-dimethyl-3-nitropyridine | [1][2] |
| CAS Number | 15513-48-1 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3][4][5][7][8][9][10] |
| Molecular Weight | 186.60 g/mol | [1][2][4][5][8] |
| Appearance | White to light yellow powder or crystal | [6][8] |
| Melting Point | 70-73 °C | |
| Boiling Point | 270.3 °C at 760 mmHg | |
| Purity | Typically >98.0% (GC) | [5][6][8] |
| Synonyms | 4-Chloro-3-nitro-2,6-lutidine | [4][5][6] |
This compound is generally soluble in organic solvents like dimethylformamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol[12]. It is important to handle this compound in a well-ventilated area, avoiding contact with skin and eyes[13][14][15]. For storage, it should be kept in a tightly closed container in a cool, dry place, away from direct sunlight[13]. Some suppliers recommend refrigeration[14][16].
Section 3: Molecular Structure and Spectroscopic Profile
The chemical structure of 4-Chloro-2,6-dimethyl-3-nitropyridine is fundamental to understanding its reactivity and function.
Caption: Chemical structure of 4-Chloro-2,6-dimethyl-3-nitropyridine.
The pyridine ring forms the core of the molecule. The key functional groups that dictate its chemical behavior are:
-
A Chloro Group at Position 4: This halogen atom is susceptible to nucleophilic aromatic substitution, a key reaction for introducing new functional groups.
-
A Nitro Group at Position 3: As a strong electron-withdrawing group, it significantly influences the electron density of the pyridine ring, activating the ring for certain reactions.
-
Two Methyl Groups at Positions 2 and 6: These electron-donating groups can influence the regioselectivity of reactions and provide steric hindrance.
While detailed, verified spectroscopic data for this specific compound is not always readily available in public databases, predictions can be made based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the protons of the two methyl groups. The chemical shifts will be influenced by the neighboring chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the pyridine ring and the two methyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-Cl, C-N, N=O (from the nitro group), and C-H bonds, as well as aromatic C=C and C=N stretching vibrations.
Section 4: Synthesis and Reactivity
Synthetic Pathway
One potential synthesis route for 4-Chloro-2,6-dimethyl-3-nitropyridine involves a multi-step process starting from 2,6-dimethyl-4-pyrone[17]. The key steps in this patented method are:
-
Ammonolysis and Aromatization: Reaction of 2,6-dimethyl-4-pyrone with triphenylmethylamine in the presence of a Lewis acid catalyst.
-
Chlorination and Deprotection: The resulting intermediate is treated with phosphorus oxychloride to introduce the chloro group at the 4-position and remove the protecting group, yielding 4-chloro-2,6-dimethylpyridine.
-
Nitration: The final step is the nitration of 4-chloro-2,6-dimethylpyridine using a mixture of a dehydrating agent (like sulfuric acid) and nitric acid to introduce the nitro group at the 3-position. This method is designed to minimize the formation of disubstituted impurities[17].
Reactivity
The reactivity of 4-Chloro-2,6-dimethyl-3-nitropyridine is governed by its functional groups:
-
Nucleophilic Aromatic Substitution: The chloro group at the 4-position is activated by the electron-withdrawing nitro group and the ring nitrogen, making it a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, which is a common strategy in drug discovery.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is crucial for building more complex molecular scaffolds.
Section 5: Applications in Research and Development
4-Chloro-2,6-dimethyl-3-nitropyridine serves as a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block stems from the ability to selectively modify its functional groups. For instance, the displacement of the chloro group and the reduction of the nitro group open up numerous possibilities for creating diverse chemical libraries for screening and lead optimization in drug discovery programs.
Section 6: Safety and Handling
As a chemical intermediate, 4-Chloro-2,6-dimethyl-3-nitropyridine requires careful handling to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound[13][14][15].
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust or fumes[13][14][15].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[13][14].
-
First Aid:
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing[14].
-
In case of skin contact: Wash with plenty of soap and water[13][14].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[13][14].
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell[14].
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
-
4-Chloro-3-nitropyridin-2-amine | CAS#:6980-08-1 | Chemsrc. ([Link])
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
- SAFETY D
-
4-Chloro-2,6-dimethyl-3-nitropyridine — Chemical Substance Information - NextSDS. ([Link])
-
4-CHLORO-2,6-DIMETHYL-3-NITROPYRIDINE | CAS 15513-48-1 - Matrix Fine Chemicals. ([Link])
-
4-Chloro-2,6-dimethyl-3-nitropyridine CAS 15513-48-1 - Caming Pharmaceutical Ltd. ([Link])
-
4-Chloro-2,6-dimethyl-3-nitropyridine | C7H7ClN2O2 | CID 10702725 - PubChem. ([Link])
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
-
Pyridine, 4-chloro-2,6-dimethyl-3-nitro-(CAS# 15513-48-1 ) - angenechemical.com. ([Link])
-
4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem. ([Link])
- CN113999167 - Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. ()
-
Reaction and conditions for the synthesis of compounds 3–6. (i)... - ResearchGate. ([Link])
-
Supplementary Information - The Royal Society of Chemistry. ([Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. ([Link])
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. ([Link])
-
A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC. ([Link])
-
(PDF) 2-Chloro-3-nitropyridine - ResearchGate. ([Link])
Sources
- 1. 4-CHLORO-2,6-DIMETHYL-3-NITROPYRIDINE | CAS 15513-48-1 [matrix-fine-chemicals.com]
- 2. 4-Chloro-2,6-dimethyl-3-nitropyridine | C7H7ClN2O2 | CID 10702725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. caming.com [caming.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Chloro-2,6-dimethyl-3-nitropyridine | 15513-48-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. 4-Chloro-2,6-dimethyl-3-nitropyridine(15513-48-1) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chloro-2,6-dimethyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 9. angenesci.com [angenesci.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. 4-Chloro-2,6-dimethyl-3-nitropyridine | 15513-48-1 [chemicalbook.com]
- 12. 4-Chloro-3-nitropyridin-2-amine | CAS#:6980-08-1 | Chemsrc [chemsrc.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

